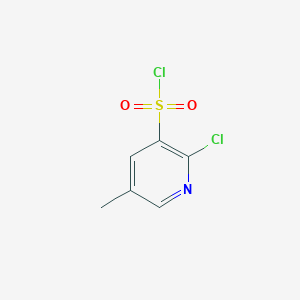

2-Chloro-5-methylpyridine-3-sulfonyl chloride

CAS No.: 1208081-98-4

Cat. No.: VC3062775

Molecular Formula: C6H5Cl2NO2S

Molecular Weight: 226.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1208081-98-4 |

|---|---|

| Molecular Formula | C6H5Cl2NO2S |

| Molecular Weight | 226.08 g/mol |

| IUPAC Name | 2-chloro-5-methylpyridine-3-sulfonyl chloride |

| Standard InChI | InChI=1S/C6H5Cl2NO2S/c1-4-2-5(12(8,10)11)6(7)9-3-4/h2-3H,1H3 |

| Standard InChI Key | BVVCMKNJSMDRPV-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(N=C1)Cl)S(=O)(=O)Cl |

| Canonical SMILES | CC1=CC(=C(N=C1)Cl)S(=O)(=O)Cl |

Introduction

Chemical Identity and Properties

2-Chloro-5-methylpyridine-3-sulfonyl chloride is an organosulfur compound belonging to the pyridine derivatives family. It features a characteristic structure with a sulfonyl chloride functional group attached to a pyridine ring, which also contains a chlorine atom and a methyl substituent. This unique arrangement of functional groups contributes to its chemical reactivity and utility in organic synthesis processes.

Chemical Identifiers and Physical Properties

The compound is precisely characterized by multiple chemical identifiers that facilitate its recognition in scientific literature and chemical databases:

| Property | Value |

|---|---|

| CAS Number | 1208081-98-4 |

| Molecular Formula | C₆H₅Cl₂NO₂S |

| Molecular Weight | 226.08 g/mol |

| IUPAC Name | 2-chloro-5-methylpyridine-3-sulfonyl chloride |

| Standard InChI | InChI=1S/C6H5Cl2NO2S/c1-4-2-5(12(8,10)11)6(7)9-3-4/h2-3H,1H3 |

| Standard InChIKey | BVVCMKNJSMDRPV-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(N=C1)Cl)S(=O)(=O)Cl |

| PubChem Compound ID | 55280563 |

The compound's chemical structure is characterized by the presence of multiple functional groups on a pyridine core, with the methyl group at position 5, a chlorine atom at position 2, and a sulfonyl chloride group at position 3. This specific arrangement of substituents determines its chemical behavior and reactivity patterns.

Chemical Reactivity and Applications

General Reactivity

The sulfonyl chloride group in 2-Chloro-5-methylpyridine-3-sulfonyl chloride is highly reactive, particularly toward nucleophiles such as amines, alcohols, and thiols. This reactivity pattern makes the compound valuable in various synthetic transformations, especially in the formation of sulfonamides, sulfonate esters, and related compounds.

Pharmaceutical and Agrochemical Applications

2-Chloro-5-methylpyridine-3-sulfonyl chloride serves as an important intermediate in medicinal chemistry, particularly in the synthesis of pharmaceutical compounds. The pyridine scaffold is a privileged structure in drug discovery, and the additional functional groups on this compound allow for diverse modifications to introduce desired pharmacological properties.

In agricultural chemistry, pyridine derivatives with sulfonyl functionalities often contribute to the development of pesticides, herbicides, and other crop protection agents. The specific substitution pattern in 2-Chloro-5-methylpyridine-3-sulfonyl chloride may offer advantages in designing agrochemicals with targeted activities.

Reactions with Amines

Related research with structurally similar compounds provides insights into potential reaction pathways for 2-Chloro-5-methylpyridine-3-sulfonyl chloride. For instance, 2-aminopyridine-3-sulfonyl chlorides have been demonstrated to undergo oxidative reactions with tertiary amines in the presence of air to produce sulfonylethenamines . This reaction involves the sulfonyl chloride playing a dual role, promoting aerobic oxidation of the amine and electrophilically trapping the resulting enamine .

This suggests that 2-Chloro-5-methylpyridine-3-sulfonyl chloride might exhibit similar oxidative reaction capabilities, potentially expanding its utility in organic synthesis beyond conventional sulfonylation reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume